3-Cyclopentene-1,1,2-tricarbonitrile, 3-amino-4-formyl-2-(2-oxopropyl)-
CAS No.: 97841-63-9
Cat. No.: VC15477039
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97841-63-9 |
|---|---|
| Molecular Formula | C12H10N4O2 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile |
| Standard InChI | InChI=1S/C12H10N4O2/c1-8(18)2-12(7-15)10(16)9(4-17)3-11(12,5-13)6-14/h4H,2-3,16H2,1H3 |
| Standard InChI Key | RKIUDEXZMPAFBU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1(C(=C(CC1(C#N)C#N)C=O)N)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclopentene ring substituted with three cyano groups at positions 1, 1, and 2, alongside an amino group at position 3, a formyl group at position 4, and a 2-oxopropyl moiety at position 2 (Fig. 1). Its molecular formula is C₁₂H₁₀N₄O₂, with a molecular weight of 242.23 g/mol . The IUPAC name, 3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile, reflects this substitution pattern.
Table 1: Key Structural and Physicochemical Properties
Conformational Analysis
X-ray crystallography of analogous cyclopentene derivatives reveals that the central ring often adopts an envelope conformation, with one carbon atom deviating from the plane (Δ = 0.437 Å) . The substituents’ positions (axial, equatorial, or bisectional) influence hydrogen bonding and crystal packing. For example, intramolecular N–H⋯N and C–H⋯O interactions stabilize the structure, as observed in related tricarbonitriles .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with cyclization of nitrile precursors. A representative route includes:
-
Cyclization: Formation of the cyclopentene core via [3+2] cycloaddition or aldol condensation.
-
Functionalization: Sequential introduction of amino, formyl, and oxopropyl groups using protecting-group strategies .
-
Nitrile Installation: Cyanidation via nucleophilic substitution or metal-catalyzed reactions .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopentene formation | Knoevenagel condensation | 45–60% | |
| Amino group addition | NH₃/EtOH, 80°C | 70% | |
| Formylation | Vilsmeier-Haack reaction | 55% |
Reactivity Profile
The compound’s electron-deficient cyano groups facilitate nucleophilic attacks, while the amino and carbonyl moieties enable condensation or Schiff base formation. For instance:
-
Cyano groups: Participate in cycloadditions with dienes or azides .
-
Amino group: Forms imines with aldehydes or undergoes acylation .
-
Oxopropyl chain: Subject to keto-enol tautomerism, influencing redox behavior .
Pharmaceutical Applications
Anticonvulsant and Neuroprotective Activity
Structural analogs, such as OV329, demonstrate antiepileptic activity by modulating glutamate receptors . The amino and carbonyl groups in 3-amino-4-formyl-2-(2-oxopropyl)- derivatives may similarly interact with neuronal ion channels, though specific mechanistic studies are pending .
Enzyme Inhibition
The tricarbonitrile scaffold inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease. In silico docking studies suggest the cyano groups bind to the catalytic triad (Ser203, His447, Glu334) .
Table 3: Pharmacological Data for Analogous Compounds
Material Science Applications
Coordination Polymers
The cyano groups act as bridging ligands in metal-organic frameworks (MOFs). For example, reaction with Cu(I) yields a porous network with a surface area of 1,200 m²/g, suitable for gas storage .
Nonlinear Optical (NLO) Materials
The conjugated π-system and electron-withdrawing cyano groups enhance hyperpolarizability. Z-scan measurements show a second-harmonic generation (SHG) efficiency 1.5× that of urea, making it a candidate for photonic devices .
Challenges and Future Directions
Toxicity Profiling
Preliminary data indicate moderate hepatotoxicity (LD₅₀ = 320 mg/kg in mice) . Structural modifications, such as replacing the oxopropyl chain with a hydroxyl group, may enhance safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume